molecular formula C18H16FN3O3 B2559688 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 884216-13-1

2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2559688
CAS No.: 884216-13-1
M. Wt: 341.342
InChI Key: ROOSYXFLQXOCHR-UHFFFAOYSA-N
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Description

2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyrano[3,2-c]pyridine core

Preparation Methods

Synthetic:

Biological Activity

The compound 2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carbonitrile is a member of the pyrano-pyridine family known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C17H18FN3O3C_{17}H_{18}FN_3O_3, with a molecular weight of approximately 345.34 g/mol. Its structure features a pyrano-pyridine core that is often associated with various biological activities.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyrano-pyridines have been evaluated for their antiproliferative effects against various cancer cell lines. A study found that compounds containing a fluorophenyl group showed enhanced cytotoxicity against breast cancer MCF-7 cells, suggesting that the presence of the fluorine atom may enhance biological activity through increased interaction with cellular targets .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown activity against cholinesterases and cyclooxygenases, which are crucial in various physiological processes and disease states. The inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and inflammation .

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Enzyme Interaction : Molecular docking studies suggest that the compound may bind effectively to enzyme active sites due to its structural features, leading to inhibition of enzyme activity.
  • Free Radical Scavenging : Some derivatives have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .
  • Cell Cycle Arrest : Certain studies indicate that similar compounds can induce cell cycle arrest in cancer cells, promoting apoptosis .

Case Studies

  • In Vitro Studies : A series of experiments evaluated the compound's efficacy against various cancer cell lines, including MCF-7 (breast cancer) and Hek293-T (human embryonic kidney). Results indicated significant cytotoxic effects at micromolar concentrations .
  • Enzyme Activity Assays : The compound was tested for inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), revealing IC50 values that suggest moderate to strong inhibition compared to standard inhibitors .

Data Summary

Activity TypeTargetIC50 Value (µM)Reference
AnticancerMCF-7 Cell Line10.4
Enzyme InhibitionAChE7.7
Enzyme InhibitionBChE9.9
Antioxidant ActivityFree Radical ScavengingVaries

Properties

IUPAC Name

2-amino-4-(4-fluorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-10-8-14-16(18(24)22(10)6-7-23)15(13(9-20)17(21)25-14)11-2-4-12(19)5-3-11/h2-5,8,15,23H,6-7,21H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROOSYXFLQXOCHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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